molecular formula C21H19N5O2S3 B2660193 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 954697-95-1

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2660193
CAS No.: 954697-95-1
M. Wt: 469.6
InChI Key: BSFYRFYLDGEOQP-UHFFFAOYSA-N
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Description

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. Key reagents used in these reactions include thionyl chloride, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography. The industrial production methods aim to minimize waste and maximize efficiency, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological pathway from proceeding.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen.

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

Uniqueness

What sets 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds

Properties

IUPAC Name

2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S3/c1-12-10-30-21(22-12)24-17(27)11-29-18-9-8-15(25-26-18)19-13(2)23-20(31-19)14-6-4-5-7-16(14)28-3/h4-10H,11H2,1-3H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFYRFYLDGEOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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